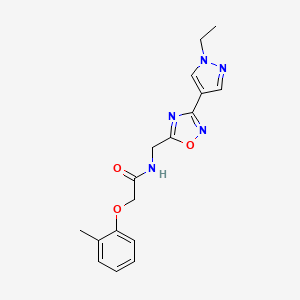

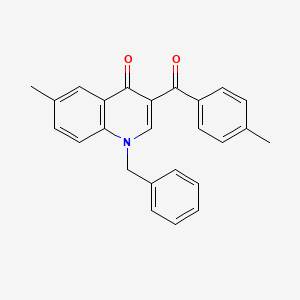

![molecular formula C17H17N3O3 B2546096 N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide CAS No. 324014-19-9](/img/structure/B2546096.png)

N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-benzyl 2-amino-2-(hetero)aromatic acetamides, which are closely related to the compound of interest, has been reported to involve the removal of the terminal 2-acetyl group to yield primary amino acid derivatives (PAADs). This modification, however, resulted in a substantial drop in seizure protection in animal tests, indicating the critical role of the N-acetyl moiety for anticonvulsant activity . Another relevant synthesis approach involved the amidation of a benzisothiazole acetyl chloride with a carbon-14-labelled amino phenol, yielding a labelled acetamide with high yield . Additionally, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives .

Molecular Structure Analysis

The molecular structure of related 2-acetamido-N-benzyl acetamides has been studied, revealing that the 2-acetylaminoacetamide moiety can adopt a linearly extended conformation or a slightly bent chain depending on the substitution at the methoxyamino group. The interplanar angles between the two amide groups were found to be significant in determining the overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of N-aryl(phenoxy, benzylidene)acetyl-1,4-benzoquinone monoimines, which share structural similarities with the target compound, was explored through their synthesis from aminophenols and various acyl chlorides. The structural parameters and potential biological activity of these products were determined, suggesting a framework for understanding the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-N-benzyl acetamides were elucidated through crystallography, revealing the presence of classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds. These interactions contribute to the formation of planar hydrophilic and hydrophobic areas within the crystal structure, which are likely to influence the solubility and stability of these compounds .

Case Studies and Biological Activity

Several of the synthesized N-benzyl 2-amino-2-(hetero)aromatic acetamides displayed notable pain-attenuating activities in a mouse model, despite their reduced anticonvulsant efficacy . In another study, N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were evaluated for their selectivity as β3-adrenergic receptor agonists, showing potent agonistic activity and significant hypoglycemic activity in a rodent model of diabetes . These case studies provide insights into the potential therapeutic applications of compounds structurally related to N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, exemplifies the utility of chemoselective acetylation of amino groups in drug synthesis. This process utilizes catalysts like Novozym 435 for efficient synthesis, highlighting the significance of tailored chemical modifications in the development of therapeutic agents (Magadum & Yadav, 2018).

Metabolic Phenotyping for Drug Safety

Metabolic phenotyping offers insights into acetaminophen metabolism and its hepatotoxicity, providing valuable data on the bioactivation pathways and potential biomarkers for liver injury. This approach enhances the understanding of drug safety and the impact of genetic and environmental factors on drug metabolism (Coen, 2015).

Anticonvulsant Potential of Phenoxyacetyl Derivatives

Phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, demonstrate potential anticonvulsant activity, showcasing the exploration of chemical derivatives for therapeutic applications. This research underscores the importance of chemical modification in discovering new treatments for neurological conditions (Pańczyk et al., 2018).

Solubility Studies for Drug Formulation

Understanding the solubility of active pharmaceutical ingredients is crucial for drug formulation. Studies on compounds like N-acetyl-p-aminophenol (paracetamol) provide essential data for predicting solubility and enhancing drug delivery mechanisms (Hahnenkamp et al., 2010).

Advanced Chemistry for Drug Metabolism

The detailed study of acetaminophen's advanced oxidation chemistry, including the identification of toxic metabolites and their pathways, informs the development of safer drugs and the mitigation of adverse effects. This research contributes to a deeper understanding of drug metabolism and its implications for human health (Le et al., 2017).

properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16(20-19-11-14-7-3-1-4-8-14)12-18-17(22)13-23-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,18,22)(H,20,21)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFSXLVJZMUKL-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

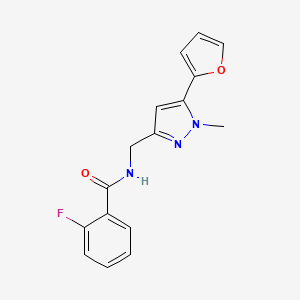

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

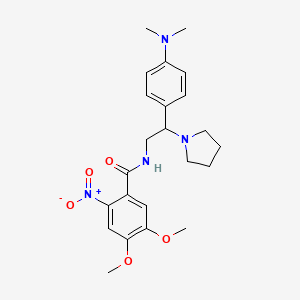

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)

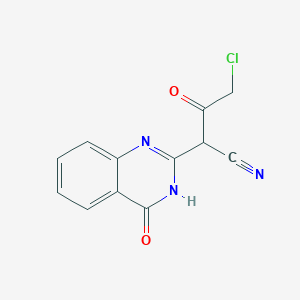

![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)

![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)